molecular formula C31H25ClFNO3 B297768 4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

カタログ番号: B297768
分子量: 514 g/mol
InChIキー: QKHBDTWAFKAVFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione, commonly known as AZD-6244, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in the regulation of cell growth, differentiation, and survival. AZD-6244 has shown promising results in preclinical and clinical studies for the treatment of various types of cancer.

作用機序

AZD-6244 exerts its antitumor activity by inhibiting the 4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione pathway, which is frequently dysregulated in cancer cells. The this compound pathway consists of a series of protein kinases that transmit signals from the cell surface to the nucleus, regulating cell growth, differentiation, and survival. AZD-6244 specifically inhibits the kinase activity of MEK1 and MEK2, which are upstream regulators of the this compound pathway. By inhibiting MEK1/2, AZD-6244 blocks the activation of downstream effectors, such as ERK1/2, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
AZD-6244 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in preclinical studies. In addition, AZD-6244 has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). These effects are mediated by the inhibition of the this compound pathway, which regulates multiple cellular processes.

実験室実験の利点と制限

One of the advantages of using AZD-6244 in lab experiments is its specificity for MEK1/2, which allows for the selective inhibition of the 4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione pathway. This specificity reduces the potential for off-target effects and toxicity. Another advantage is the availability of AZD-6244 as a small molecule inhibitor, which allows for easy administration and dosing in preclinical studies.
One limitation of using AZD-6244 in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is the potential for resistance to develop over time, as cancer cells can activate alternative signaling pathways to bypass the inhibition of the this compound pathway.

将来の方向性

For the development of AZD-6244 include the identification of biomarkers that can predict response to treatment, the optimization of dosing and administration schedules, and the investigation of combination therapies with other anticancer agents. In addition, further research is needed to understand the mechanisms of resistance to AZD-6244 and to develop strategies to overcome resistance. Overall, AZD-6244 has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, and further research is needed to fully realize its potential as an anticancer agent.

合成法

The synthesis of AZD-6244 involves several steps. The first step is the reaction of 4-chloro-3-fluoroaniline with ethyl acetoacetate to form 4-(4-chloro-3-fluorophenyl)-1,3-dioxobutane-2-carboxylic acid ethyl ester. This intermediate is then reacted with diphenylacetonitrile in the presence of sodium ethoxide to form 4-(4-chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione.

科学的研究の応用

AZD-6244 has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including melanoma, pancreatic cancer, colorectal cancer, and non-small cell lung cancer. In preclinical studies, AZD-6244 has shown potent antitumor activity by inhibiting the 4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione pathway, which is frequently dysregulated in cancer cells. In clinical trials, AZD-6244 has shown promising results as a monotherapy and in combination with other anticancer agents.

特性

分子式

C31H25ClFNO3

分子量

514 g/mol

IUPAC名

4-(4-chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

InChI

InChI=1S/C31H25ClFNO3/c1-3-30-23(18-11-7-5-8-12-18)24(19-13-9-6-10-14-19)31(4-2,29(30)37)26-25(30)27(35)34(28(26)36)20-15-16-21(32)22(33)17-20/h5-17,25-26H,3-4H2,1-2H3

InChIキー

QKHBDTWAFKAVFT-UHFFFAOYSA-N

SMILES

CCC12C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)F)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC

正規SMILES

CCC12C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)F)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。